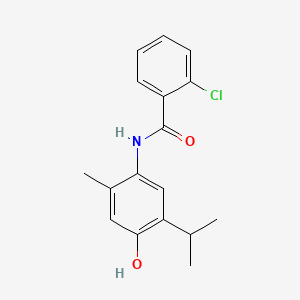![molecular formula C18H18N2O5 B5553874 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various diseases. This peptide was first isolated from ovine hypothalamus and has since been found to play a crucial role in regulating several physiological processes, including neurotransmission, hormone secretion, and immune function.
作用機序
The mechanism of action of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate involves binding to specific receptors, namely PAC1, VPAC1, and VPAC2 receptors. Upon binding, this compound activates various signaling pathways, including cyclic AMP (cAMP) and phospholipase C (PLC) pathways, which mediate its physiological effects. This compound has also been found to regulate ion channels, including calcium and potassium channels, which play a crucial role in neurotransmission and hormone secretion.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including regulating neurotransmission, hormone secretion, and immune function. In the nervous system, this compound has been shown to enhance synaptic plasticity, regulate neuronal excitability, and promote neuronal survival. In the endocrine system, this compound has been found to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. In the immune system, this compound has been shown to have anti-inflammatory effects and can regulate the function of immune cells, including T cells and macrophages.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate in lab experiments is its high specificity for its receptors, which allows for precise modulation of its physiological effects. This compound is also stable and can be easily synthesized using solid-phase peptide synthesis. However, one of the limitations of using this compound is its relatively short half-life, which can limit its therapeutic potential in vivo.
将来の方向性
There are several future directions for the study of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate, including developing more stable analogs of the peptide, investigating its potential therapeutic applications in other diseases, and elucidating its precise mechanism of action. Additionally, further research is needed to better understand the role of this compound in regulating immune function and its potential applications in immunotherapy.
合成法
The synthesis of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate involves solid-phase peptide synthesis, which is a well-established technique for the preparation of peptides. This method involves the use of a resin as a support for the growing peptide chain, which is then protected by various chemical groups. The peptide chain is elongated by sequentially adding amino acids, which are then deprotected and cleaved from the resin to yield the final product. The purity and yield of the product can be improved by using various purification techniques, such as high-performance liquid chromatography (HPLC).
科学的研究の応用
2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, this compound has been shown to have neuroprotective effects against ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In cardiovascular diseases, this compound has been found to have vasodilatory effects and can protect against myocardial ischemia-reperfusion injury. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells.
特性
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-13(21)25-16-9-8-14(10-17(16)23-2)11-19-20-18(22)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOSMWWQLPELNO-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)


![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)



![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)


